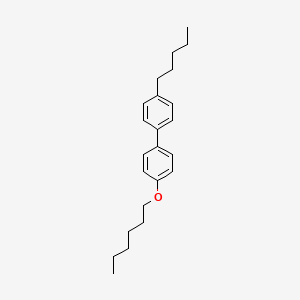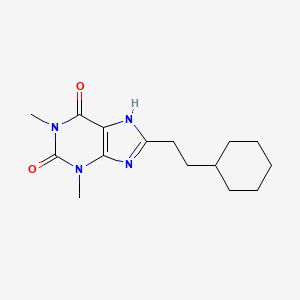
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide: is a chemical compound with the molecular formula C₂₀H₂₄Br₂N₂S₂. It belongs to the class of benzothiazolium salts and is characterized by its two bromide ions and a decanediyldiyl linker connecting two benzothiazolium units. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with benzothiazole derivatives
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Large-scale reactors and purification techniques like recrystallization or chromatography are employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazolium derivatives.
Substitution: Bromide ions in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzothiazolium oxides.
Reduction: Reduced benzothiazolium derivatives.
Substitution: Various substituted benzothiazolium compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a fluorescent probe in biological imaging and as a potential inhibitor in biochemical assays. Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems. Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt microbial cell membranes, leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or cellular components.
Comparaison Avec Des Composés Similaires
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, perchlorate: Similar structure but with perchlorate instead of bromide.
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, chloride: Similar structure but with chloride instead of bromide.
Uniqueness: Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide is unique due to its bromide ions, which impart different chemical reactivity compared to other halides. This can lead to distinct applications and properties in various fields.
Propriétés
Numéro CAS |
58474-16-1 |
|---|---|
Formule moléculaire |
C24H30N2S2.2Br C24H30Br2N2S2 |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
3-[10-(1,3-benzothiazol-3-ium-3-yl)decyl]-1,3-benzothiazol-3-ium;dibromide |
InChI |
InChI=1S/C24H30N2S2.2BrH/c1(3-5-11-17-25-19-27-23-15-9-7-13-21(23)25)2-4-6-12-18-26-20-28-24-16-10-8-14-22(24)26;;/h7-10,13-16,19-20H,1-6,11-12,17-18H2;2*1H/q+2;;/p-2 |
Clé InChI |
JIZYPFRCBQPFGJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)[N+](=CS2)CCCCCCCCCC[N+]3=CSC4=CC=CC=C43.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)



![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)





